Welcome to the BenchChem Online Store!
molecular formula C10H11N3O5 B8452652 [[(3-Nitrophenyl)amino]carbonyl]aminoacetic acid methyl ester

[[(3-Nitrophenyl)amino]carbonyl]aminoacetic acid methyl ester

Cat. No. B8452652
M. Wt: 253.21 g/mol
InChI Key: HFTCFXDCNLHWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07504410B2

Procedure details

A suspension of [[[(3-nitrophenyl)amino]carbonyl]aminoacetic acid methyl ester (6.9 g, 27 mmol) in 6N aqueous hydrochloride solution (40 mL) and acetone (20 mL) was stirred at reflux overnight. The resulting solution was cooled and concentrated. The resulting yellowish suspension was filtered and the filter cake was washed with water (50 mL), aqueous sodium bicarbonate solution (50 mL), and air-dried to afford the title compound (4.4 g).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:18])[CH2:4][NH:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[CH:10]=1)=[O:7]>Cl.CC(C)=O>[NH2:15][C:11]1[CH:10]=[C:9]([N:8]2[C:3](=[O:18])[CH2:4][NH:5][C:6]2=[O:7])[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
COC(CNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])=O
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The resulting yellowish suspension was filtered
WASH
Type
WASH
Details
the filter cake was washed with water (50 mL), aqueous sodium bicarbonate solution (50 mL)
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)N1C(NCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.